(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one
Description
(Z)-1-(Benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one is a fluorinated enone derivative featuring a benzo[d][1,3]dioxol (piperonyl) moiety. The compound’s Z-configuration at the double bond, combined with the 4,4-difluoro and 3-hydroxy substituents, confers unique electronic and steric properties.
Properties
IUPAC Name |
(Z)-4-(1,3-benzodioxol-5-yl)-1,1-difluoro-4-hydroxybut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O4/c12-11(13)8(15)4-7(14)6-1-2-9-10(3-6)17-5-16-9/h1-4,11,14H,5H2/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAWJZXBTQQTET-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC(=O)C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C/C(=O)C(F)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one is a compound of interest due to its potential biological activities. The structure includes a benzodioxole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory properties.
- Chemical Formula : C11H8F2O4
- Molecular Weight : 246.18 g/mol
- CAS Number : 7147450
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance, research indicates that derivatives of benzodioxole can inhibit cell proliferation in various cancer cell lines.
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| 2a | 3.94 | Hep3B |
| 2b | 9.12 | Hep3B |
| Doxorubicin (Control) | 0.5 | Hep3B |
The compound 2a showed a strong cytotoxic effect with an IC50 of 3.94 mM, significantly lower than that of Doxorubicin, suggesting its potential as an effective anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve the induction of cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with compound 2a resulted in a significant decrease in the G1 phase population and an increase in the G2-M phase arrest .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH assay. Compounds derived from benzodioxole have demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2a | 85 |
| 2b | 70 |
| Trolox (Control) | 95 |
The results indicate that both compounds possess substantial antioxidant capabilities, with compound 2a showing a scavenging activity comparable to Trolox, a well-known antioxidant .
Anti-inflammatory Activity
In addition to anticancer and antioxidant properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that benzodioxole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Case Studies
One notable study involved the synthesis and biological evaluation of various benzodioxole derivatives. The findings highlighted that certain modifications to the benzodioxole structure enhance its biological activity:
- Synthesis : Various derivatives were synthesized and screened for their biological activities.
- Evaluation : The compounds were tested against several cancer cell lines and exhibited varying degrees of cytotoxicity.
- Results : Some derivatives showed enhanced activity compared to standard chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s closest structural analogs include:
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one : Configuration: E-isomer at the double bond. Substituents: 5,6,6-Trimethyl groups instead of 4,4-difluoro and 3-hydroxy. Impact: The E-configuration reduces steric hindrance compared to the Z-isomer, while methyl groups enhance hydrophobicity.
Physicochemical Properties
Crystal Structure and Packing
Using tools like Mercury CSD (), the target compound’s crystal structure can be compared to analogs. Key differences include:
- Intermolecular Interactions : The hydroxy group in the Z-isomer likely forms hydrogen bonds, leading to tighter packing and higher melting points than the E-analog.
- Void Analysis : Fluorine atoms may create hydrophobic regions, altering crystal morphology compared to methyl-substituted analogs .
Research Implications
The structural uniqueness of (Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one positions it as a candidate for further pharmacological exploration. Comparative studies with its E-analog highlight the critical role of stereochemistry and substituent effects in modulating bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
